1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c17-13-3-5-14(6-4-13)18-7-9-19(10-8-18)15(20)12-24(21,22)16-2-1-11-23-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYZGBPLIFQBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group can be attached through a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
- HepG2 (Human Liver Cancer) : The compound showed selectivity indices significantly higher than methotrexate, indicating its potential as a chemotherapeutic agent .
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
Antiviral Properties
Similar compounds have been evaluated for their antiviral activity, particularly against HIV. The mechanism involves interference with viral replication processes, making it a candidate for further exploration in antiviral drug development.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacterial strains, suggesting its potential use as an antibiotic agent .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone:
- Study A : Evaluated its cytotoxicity against various cancer cell lines and reported promising results with lower toxicity compared to existing treatments.
- Study B : Investigated its antiviral effects, demonstrating significant inhibition of viral replication in vitro, which supports its potential as a therapeutic agent against viral infections.
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thiophen-2-ylsulfonyl group could influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Pharmacological Profiles
Key Observations:
- Methoxy Groups: 7n (4-methoxyphenyl) shows reduced steric hindrance compared to bulkier groups, possibly enhancing solubility .
- Thiophene vs. Tetrazole : The target compound’s thiophene sulfonyl group may offer better π-π stacking interactions than tetrazole-based analogs (e.g., Compound 15), which could improve receptor binding .
Antiproliferative Activity
Derivatives with 4-substituted phenylsulfonyl groups (e.g., 7n, 7o) demonstrate moderate to high antiproliferative activity. For example, 7o (4-trifluoromethylphenyl) showed a lower IC₅₀ in preliminary assays compared to 7n (4-methoxyphenyl), suggesting that electron-withdrawing substituents enhance cytotoxicity . The target compound’s thiophene sulfonyl group may similarly influence activity, though direct comparisons require further testing.
Computational and QSAR Insights
- QPlogBB and Electron Affinity (EA) : In biphenyl-arylpiperazine analogs (), QPlogBB (brain/blood partition coefficient) and EA correlate with anti-dopaminergic activity. The target compound’s fluorophenyl group may optimize QPlogBB, while the thiophene sulfonyl could modulate EA .
Biological Activity
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone, also referred to as Y207-2135, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its efficacy against various diseases, particularly cancer, and its potential as a therapeutic agent.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 318.41 g/mol |
| Molecular Formula | C17H19FN2O2S |
| LogP | 2.2778 |
| Polar Surface Area | 20.9181 Ų |
| Hydrogen Bond Acceptors | 3 |
| InChI Key | SMFSKWARIPLEDX-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that compounds with similar structures to Y207-2135 exhibit significant anticancer properties. For instance, a study highlighted the efficacy of piperazine derivatives against human breast cancer cells, where a related compound demonstrated an IC50 value of 18 μM against these cells . The mechanism of action involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. This suggests that Y207-2135 may also possess similar inhibitory effects.
Tyrosinase Inhibition
Y207-2135 and its analogs have shown promise as tyrosinase inhibitors, which are beneficial for treating hyperpigmentation disorders. A competitive inhibitor derived from a piperazine framework exhibited an IC50 value of 0.18 μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that Y207-2135 could be explored for dermatological applications.
Anti-Virulence Activity
Another area of interest is the compound's anti-virulence activity against pathogens such as Mycobacterium tuberculosis. It has been reported that related compounds inhibit protein tyrosine phosphatase B (PtpB), which plays a role in bacterial virulence and signal transduction pathways in macrophages . This highlights the potential of Y207-2135 in infectious disease management.
Study on Breast Cancer Cells
In a detailed investigation, researchers synthesized various piperazine derivatives and assessed their biological activities against breast cancer cell lines. The study found that compounds similar to Y207-2135 not only inhibited cell proliferation but also induced apoptosis through enhanced caspase activity and DNA damage response markers like H2AX phosphorylation .
Tyrosinase Inhibition Research
A comprehensive pharmacological evaluation was conducted on piperazine-based compounds targeting tyrosinase. The study provided insights into the binding interactions between these compounds and the enzyme, utilizing molecular docking studies to elucidate their mechanism of action . The promising results suggest that Y207-2135 could serve as a lead compound for further development in this area.
Q & A
Q. What are the synthetic methodologies for synthesizing this compound, and how are intermediate steps validated?
The synthesis typically involves multi-step reactions, such as coupling a fluorophenyl-piperazine moiety with a thiophene-sulfonyl ethanone group. A validated approach includes:
- Nucleophilic substitution : Reacting 4-fluorophenylpiperazine with a halogenated ethanone precursor (e.g., bromo- or chloro-derivative) under basic conditions (e.g., K₂CO₃ in ethanol) .
- Sulfonylation : Introducing the thiophene-sulfonyl group via sulfonyl chloride intermediates in dichloromethane or THF .
- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) and recrystallization to isolate the final product.
Validation relies on ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%) .
Q. How is the compound’s structure confirmed using crystallographic methods?
Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:
- Crystallization : Slow evaporation of solvent (e.g., ethanol/water mixtures) to grow high-quality crystals.
- Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and software like SHELXL for refinement .
- Validation : Hydrogen bonding and π-π stacking interactions are analyzed to confirm the spatial arrangement of the fluorophenyl and thiophene-sulfonyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological activity?
SAR analysis involves:
- Modifying substituents : Testing analogs with varying electron-withdrawing/donating groups on the fluorophenyl ring to enhance receptor affinity (e.g., antipsychotic activity via dopamine/serotonin receptor modulation) .
- QSAR modeling : Using descriptors like QPlogBB (blood-brain barrier permeability) and electron affinity to correlate substituent effects with antidopaminergic activity .
- In vitro assays : Radioligand binding studies (e.g., D₂ and 5-HT₂A receptors) and functional assays (e.g., cAMP inhibition) .
Q. What challenges arise in resolving contradictory biological data across studies?
Contradictions in activity (e.g., antipsychotic vs. catalepsy-inducing effects) are addressed by:
- Dose-response profiling : Identifying optimal concentrations that balance efficacy and side effects.
- Receptor subtype selectivity : Screening against receptor isoforms (e.g., D₂ vs. D₃) to refine target specificity .
- Metabolic stability assays : Assessing cytochrome P450 interactions to rule out off-target effects .
Q. How are crystallographic data contradictions resolved during refinement?
Discrepancies in X-ray data (e.g., thermal motion or disorder) require:
Q. What computational strategies predict its metabolic pathways?
- In silico tools : Software like Meteor or ADMET Predictor identifies potential Phase I/II metabolites (e.g., sulfonyl group oxidation, piperazine N-dealkylation) .
- Docking studies : Mapping interactions with metabolic enzymes (e.g., CYP3A4) to predict clearance rates .
Methodological Considerations
Q. How to design experiments assessing its antiproliferative activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
